tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate: is a chemical compound with a complex structure that includes a pyrazole ring, an azetidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of ethynylpyrazole with azetidine in the presence of a suitable catalyst, followed by esterification with tert-butyl alcohol.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.
Medicine: . Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
Tert-butyl N-[(4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl]carbamate
Tert-butyl 4-[(4-ethynyl-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate
Uniqueness: Tert-butyl 3-(4-ethynyl-1H-pyrazol-1-yl)azetidine-1-carboxylate stands out due to its specific structural features, such as the presence of the azetidine ring and the ethynyl group
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Properties
CAS No. |
2098140-87-3 |
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Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl 3-(4-ethynylpyrazol-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-5-10-6-14-16(7-10)11-8-15(9-11)12(17)18-13(2,3)4/h1,6-7,11H,8-9H2,2-4H3 |
InChI Key |
AEWFIEXPPDMJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)C#C |
Purity |
95 |
Origin of Product |
United States |
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